molecular formula C16H23FN2O2 B5138128 ethyl 4-{[2-(2-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate

ethyl 4-{[2-(2-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate

Cat. No. B5138128
M. Wt: 294.36 g/mol
InChI Key: MSDBWXARZHBHMY-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(2-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine carboxylates. It is commonly referred to as EFEP or Fluorolintane. EFEP has been the subject of scientific research due to its potential applications in the field of medicine and pharmacology.

Mechanism of Action

EFEP works by inhibiting the reuptake of dopamine from the synapse. This results in an increase in the concentration of dopamine in the brain, which can lead to an increase in cognitive function and mood. EFEP has also been shown to have an affinity for the norepinephrine transporter, which is a protein that is responsible for the reuptake of norepinephrine from the synapse. This can lead to an increase in alertness and focus.
Biochemical and Physiological Effects
EFEP has been shown to have a number of biochemical and physiological effects. EFEP has been found to increase the release of dopamine in the prefrontal cortex, which is an area of the brain that is associated with cognitive function. EFEP has also been shown to increase the release of norepinephrine in the brainstem, which is an area of the brain that is associated with alertness and focus. EFEP has been found to have a low affinity for the serotonin transporter, which is a protein that is responsible for the reuptake of serotonin from the synapse. This suggests that EFEP may have a lower potential for abuse and addiction compared to other compounds that have a higher affinity for the serotonin transporter.

Advantages and Limitations for Lab Experiments

EFEP has a number of advantages and limitations for lab experiments. EFEP has been shown to have a high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system in the brain. EFEP has also been shown to have a similar structure to other compounds that are known to have therapeutic effects, which makes it a useful tool for studying the potential therapeutic applications of these compounds. However, EFEP has a number of limitations, including its relatively short half-life and its potential for toxicity at high doses.

Future Directions

There are a number of future directions for research on EFEP. One potential direction is to study the potential therapeutic applications of EFEP in the treatment of ADHD and other neurological disorders. Another potential direction is to study the potential for EFEP to be used as a tool for studying the dopamine system in the brain. Further research is also needed to determine the optimal dosage and administration of EFEP for therapeutic applications, as well as its potential for toxicity at high doses.
Conclusion
EFEP is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine and pharmacology. EFEP has been found to have a high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system in the brain. EFEP has also been shown to have potential therapeutic applications in the treatment of ADHD and other neurological disorders. However, further research is needed to determine the optimal dosage and administration of EFEP for therapeutic applications, as well as its potential for toxicity at high doses.

Synthesis Methods

EFEP can be synthesized through a multistep process. The starting material for the synthesis is 2-fluoroethylamine hydrochloride, which is reacted with 2-bromoethylbenzene to yield 2-(2-fluoroethyl)phenethylamine. The resulting compound is then reacted with 1-piperidinecarboxylic acid to yield EFEP. The synthesis of EFEP has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

EFEP has been the subject of scientific research due to its potential applications in the field of medicine and pharmacology. EFEP has been shown to have a high affinity for the dopamine transporter, which is a protein that is responsible for the reuptake of dopamine from the synapse. EFEP has been found to have a similar structure to other compounds that are known to have therapeutic effects, such as methylphenidate and bupropion. EFEP has been shown to have potential applications in the treatment of attention deficit hyperactivity disorder (ADHD) and other neurological disorders.

properties

IUPAC Name

ethyl 4-[2-(2-fluorophenyl)ethylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-2-21-16(20)19-11-8-14(9-12-19)18-10-7-13-5-3-4-6-15(13)17/h3-6,14,18H,2,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDBWXARZHBHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NCCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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